7-methoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step usually involves methylation reactions using reagents like methyl iodide.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through condensation reactions with hydrazines and 1,3-diketones.
Incorporation of the Thiophene Moiety: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Formation of the Carboxamide Group: This is typically achieved through amidation reactions using carboxylic acids and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The methoxy group and other positions on the benzofuran core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are typical reagents.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used but can include various substituted benzofurans.
Scientific Research Applications
7-methoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide
- 7-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
Uniqueness
Compared to similar compounds, 7-methoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide stands out due to the presence of the pyrazole ring, which can impart unique electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
7-methoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-16-4-2-3-13-11-17(25-18(13)16)19(23)20-7-9-22-8-5-15(21-22)14-6-10-26-12-14/h2-6,8,10-12H,7,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPXGMJDYFBPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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